molecular formula C9H9N3 B135504 Quinoline-2,4-diamine CAS No. 146136-78-9

Quinoline-2,4-diamine

Cat. No.: B135504
CAS No.: 146136-78-9
M. Wt: 159.19 g/mol
InChI Key: NKXSJFUIFJMXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-2,4-diamine is a heterocyclic aromatic organic compound with a molecular formula of C9H9N3 It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinoline-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dinitroquinoline with reducing agents such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, yielding this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves catalytic hydrogenation of 2,4-dinitroquinoline using palladium on carbon as a catalyst. This method is preferred due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-2,4-dione.

    Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline-2,4-dione.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

Quinoline-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of quinoline-2,4-diamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can inhibit the activity of enzymes essential for bacterial survival. In anticancer research, this compound derivatives may interfere with DNA replication and repair processes, leading to cell death.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its broad range of biological activities.

    Quinoline-2,4-dione: An oxidized derivative with different chemical properties.

    Tetrahydroquinoline: A reduced form with distinct biological activities.

Uniqueness: Quinoline-2,4-diamine is unique due to the presence of two amino groups at the 2 and 4 positions of the quinoline ring. This structural feature imparts specific chemical reactivity and potential biological activities that are distinct from other quinoline derivatives.

Properties

IUPAC Name

quinoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXSJFUIFJMXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557445
Record name Quinoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146136-78-9
Record name Quinoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Quinoline-2,4-diamine
Reactant of Route 3
Reactant of Route 3
Quinoline-2,4-diamine
Reactant of Route 4
Quinoline-2,4-diamine
Reactant of Route 5
Reactant of Route 5
Quinoline-2,4-diamine
Reactant of Route 6
Reactant of Route 6
Quinoline-2,4-diamine
Customer
Q & A

Q1: What is significant about the reported synthetic method for generating quinoline-2,4-diamine derivatives?

A1: The research by [] presents a novel, one-step method for synthesizing aryl/heteroaryl-fused 1H-pyrrolo[3,2-c]pyridines, many of which contain a this compound core. This method utilizes a synergetic copper/zinc catalytic system to facilitate the annulation reaction between 2-amino (hetero)arylnitriles and ynamide-derived buta-1,3-diynes. [] This approach offers a more efficient and streamlined alternative to previous multi-step synthetic routes, potentially opening doors for broader exploration of these compounds in various research fields.

Q2: Why is the this compound scaffold of interest for scientific research?

A2: While the provided research [] focuses primarily on the synthesis methodology, previous studies have shown that scaffolds containing the 1H-pyrrolo[3,2-c]pyridine core, especially those incorporating a this compound moiety, exhibit promising biological activities. [] This suggests that these compounds could be valuable starting points for developing new pharmaceuticals or chemical probes for biological research. Further investigation into the structure-activity relationship of this scaffold is crucial to unlock its full potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.